molecular formula C22H21N3 B1142463 N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline CAS No. 119017-10-6

N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline

Cat. No.: B1142463
CAS No.: 119017-10-6
M. Wt: 327.42
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a unique structure that combines the carbazole moiety with an aniline derivative, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline typically involves the condensation reaction between 9-ethylcarbazole-3-carbaldehyde and N-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, in an organic solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbazole and aniline moieties.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated products depending on the reagents used.

Scientific Research Applications

N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline has several scientific research applications:

    Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Pharmaceuticals: Investigated for potential use in drug development, particularly for its biological activity.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline involves its interaction with molecular targets such as enzymes or receptors The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific biological processes

Comparison with Similar Compounds

Similar Compounds

  • N-[(9-ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine
  • 9-ethylcarbazole-3-carbaldehyde
  • N-methylaniline

Uniqueness

N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline is unique due to its combination of the carbazole and aniline moieties, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for specific applications in organic electronics and pharmaceuticals, where such properties are highly desirable.

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3/c1-3-25-21-12-8-7-11-19(21)20-15-17(13-14-22(20)25)16-23-24(2)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXUHIZLHNDFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001203966
Record name 9-Ethylcarbazole-3-carboxaldehyde methylphenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75232-44-9
Record name 9-Ethylcarbazole-3-carboxaldehyde methylphenylhydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75232-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Ethylcarbazole-3-carboxaldehyde methylphenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethylcarbazole-3-carbaldehyde (phenylmethylhydrazone)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.